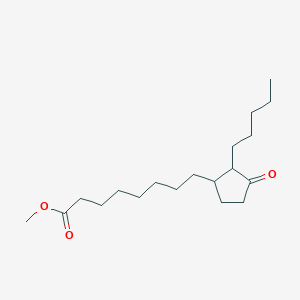
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester, also known as methyl (3-oxo-2-pentylcyclopentyl)acetate, is a chemical compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . This compound is known for its use in the fragrance industry due to its pleasant floral aroma reminiscent of magnolia blossoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester can be synthesized through various synthetic routes. One common method involves the esterification of cyclopentaneoctanoic acid with methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves green synthesis methods to ensure environmental sustainability . The process includes the use of biodegradable and eco-friendly reagents, making it suitable for large-scale production in the fragrance industry .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma . The compound’s molecular structure allows it to bind effectively to these receptors, triggering a sensory response.
Comparaison Avec Des Composés Similaires
Cyclopentaneoctanoic acid, 3-oxo-2-pentyl-, methyl ester can be compared with similar compounds such as:
Methyl dihydrojasmonate: Known for its similar floral aroma but with different molecular structure and properties.
Methyl (Z)-dihydrojasmonate: Another compound with a similar scent profile but distinct stereochemistry.
These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific olfactory properties .
Propriétés
Numéro CAS |
120020-41-9 |
|---|---|
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl 8-(3-oxo-2-pentylcyclopentyl)octanoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-8-12-17-16(14-15-18(17)20)11-9-6-5-7-10-13-19(21)22-2/h16-17H,3-15H2,1-2H3 |
Clé InChI |
BUIQBWUKJHFEOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(CCC1=O)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


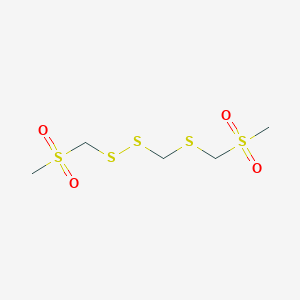

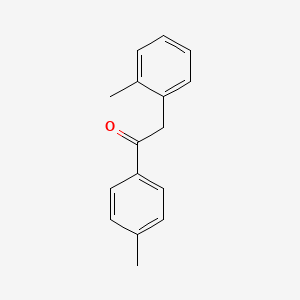
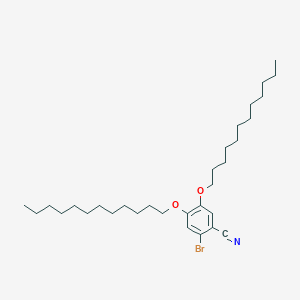
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
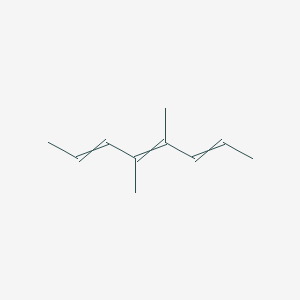
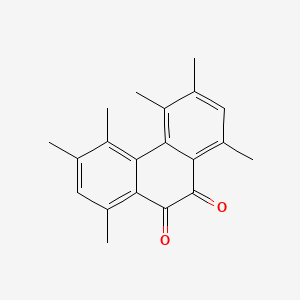

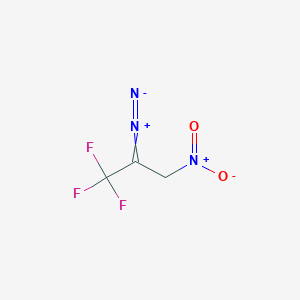
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
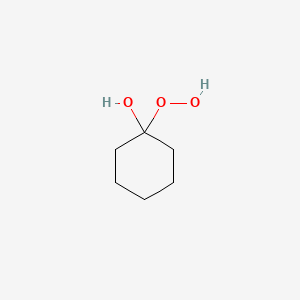
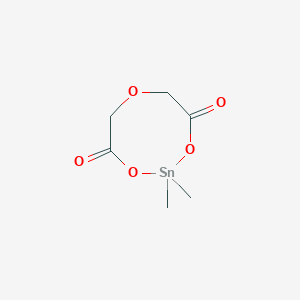
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)
